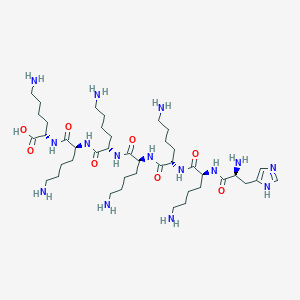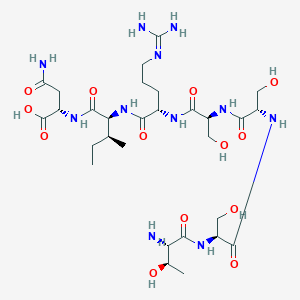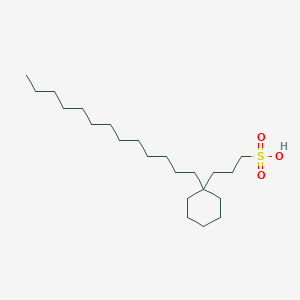
3-(1-Tridecylcyclohexyl)propane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Tridecylcyclohexyl)propane-1-sulfonic acid: is an organic compound with the molecular formula C22H44O3S and a molecular weight of 388.648 g/mol . This compound is characterized by a cyclohexane ring substituted with a tridecyl group and a propane-1-sulfonic acid moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Tridecylcyclohexyl)propane-1-sulfonic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Attachment of the Tridecyl Group: The tridecyl group is introduced via alkylation reactions using tridecyl halides under controlled conditions.
Introduction of the Propane-1-sulfonic Acid Moiety: The final step involves the sulfonation of the propane chain using sulfonating agents such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Tridecylcyclohexyl)propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of sulfonamide or sulfonate esters.
Applications De Recherche Scientifique
3-(1-Tridecylcyclohexyl)propane-1-sulfonic acid has diverse applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, lubricants, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-(1-Tridecylcyclohexyl)propane-1-sulfonic acid involves its interaction with molecular targets such as proteins and lipids. The compound’s sulfonic acid group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their structure and function. Additionally, the hydrophobic tridecyl group can interact with lipid bilayers, influencing membrane properties and dynamics .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(N-morpholino)propanesulfonic acid (MOPS): A buffer compound used in biological research.
3-(Trihydroxysilyl)propane-1-sulfonic acid: An organosilicon compound used in material science.
Uniqueness
3-(1-Tridecylcyclohexyl)propane-1-sulfonic acid is unique due to its combination of a long hydrophobic alkyl chain and a hydrophilic sulfonic acid group, making it an effective surfactant and emulsifier. This dual functionality is not commonly found in similar compounds, providing it with distinct properties and applications .
Propriétés
Numéro CAS |
918824-99-4 |
|---|---|
Formule moléculaire |
C22H44O3S |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
3-(1-tridecylcyclohexyl)propane-1-sulfonic acid |
InChI |
InChI=1S/C22H44O3S/c1-2-3-4-5-6-7-8-9-10-11-13-17-22(18-14-12-15-19-22)20-16-21-26(23,24)25/h2-21H2,1H3,(H,23,24,25) |
Clé InChI |
PHKMFXAYVZAGII-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC1(CCCCC1)CCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1,1,1-Trifluorooctan-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14198954.png)
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198959.png)
![2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198960.png)
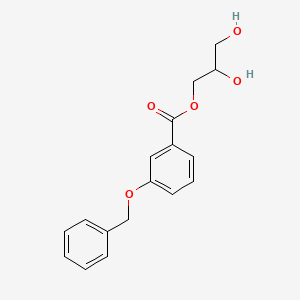
![Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14198973.png)
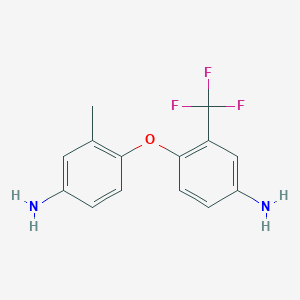
![2-[3-(4-Chloro-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14198990.png)
![6-Bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B14199001.png)
![2,2'-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14199003.png)
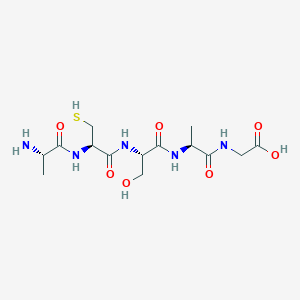
![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14199017.png)
